1-Butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Catalog No.
S11322049
CAS No.
1011398-76-7
M.F
C25H29N7O
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphen...

CAS Number

1011398-76-7

Product Name

1-Butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

IUPAC Name

1-butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

Molecular Formula

C25H29N7O

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C25H29N7O/c1-4-5-12-32-23-22(17(3)29-32)20(13-21(27-23)18-10-11-18)24(33)28-25-26-15-31(30-25)14-19-9-7-6-8-16(19)2/h6-9,13,15,18H,4-5,10-12,14H2,1-3H3,(H,28,30,33)

InChI Key

MBIZVKQJLQKMGV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=N4)CC5=CC=CC=C5C

1-Butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features multiple heterocyclic structures. The compound consists of a pyrazolo[3,4-b]pyridine core fused with a 1,2,4-triazole moiety, which is known for its diverse biological activities. The presence of the butyl and cyclopropyl groups contributes to its unique physicochemical properties, potentially influencing its biological interactions and pharmacological effects.

Involving this compound would primarily focus on its reactivity due to the functional groups present. For instance:

  • Hydrolysis: The amide bond in the carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Substitution Reactions: The presence of the cyclopropyl group may allow for electrophilic substitution reactions, particularly in aromatic systems.
  • Reduction Reactions: The triazole ring can be a target for reduction under certain conditions, possibly altering its biological activity.

Compounds containing the 1,2,4-triazole and pyrazole scaffolds have been extensively studied for their antimicrobial, antitumor, and anti-inflammatory properties. Research indicates that derivatives of these compounds often exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The specific biological activity of 1-butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide would likely be influenced by its structural components, particularly the triazole and pyrazole rings which are known to enhance biological potency.

The synthesis of this compound can be achieved through a multi-step process involving:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: This could involve cyclization reactions starting from appropriate precursors that contain both pyrazole and pyridine functionalities.
  • Introduction of the Triazole Moiety: Typically achieved through coupling reactions involving azoles and suitable electrophiles or nucleophiles.
  • Functionalization: The butyl and cyclopropyl groups can be introduced via alkylation reactions or through the use of specific reagents that facilitate the formation of these groups.

Each step would require optimization to ensure high yield and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Compounds with similar structures have been explored for their efficacy in pest control or as fungicides.
  • Material Science: Its unique structural properties may allow it to be used in developing novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors related to its therapeutic targets.
  • In vitro and In vivo Studies: Conducting experiments to assess the pharmacokinetics and pharmacodynamics of the compound in biological systems.
  • Molecular Docking Studies: Computational studies that predict how the compound fits into active sites of proteins or enzymes involved in disease processes.

Several compounds share structural similarities with 1-butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-(4-bromo-2-methylphenyl)-1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamideSimilar pyrazolo structure with bromine substitutionAntimicrobial
6-(cyclopropanecarboxamido)-4-(2-methoxyphenyl)aminopyridazineContains a cyclopropane moietyAntitumor
5-substituted 1H-pyrazolesVariants with different substituents on the pyrazole ringDiverse biological activities including anti-inflammatory

These compounds highlight the diversity within this chemical class while showcasing unique aspects of 1-butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide that may enhance its therapeutic potential.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

443.24335857 g/mol

Monoisotopic Mass

443.24335857 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

Explore Compound Types